molecular formula C21H26N2O4 B12103256 h-Lys(z)-obzl

h-Lys(z)-obzl

Cat. No.: B12103256
M. Wt: 370.4 g/mol
InChI Key: BLQSAXJSJHUEIQ-UHFFFAOYSA-N
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Description

The compound h-Lys(z)-obzl is a derivative of lysine, an essential amino acidNε-Z-L-lysine or N6-Carbobenzyloxy-L-lysine . This compound is widely used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of h-Lys(z)-obzl typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group. One common method involves the reaction of lysine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated synthesis equipment also ensures consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

h-Lys(z)-obzl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free lysine, oxo derivatives, and various substituted lysine derivatives .

Scientific Research Applications

h-Lys(z)-obzl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of h-Lys(z)-obzl involves its interaction with various molecular targets. The benzyloxycarbonyl group protects the amino group of lysine, allowing for selective reactions at other functional groups. This selective reactivity is crucial in peptide synthesis, where it ensures the formation of specific peptide bonds without unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

h-Lys(z)-obzl is unique due to its benzyloxycarbonyl protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

benzyl 2-amino-6-(phenylmethoxycarbonylamino)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQSAXJSJHUEIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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